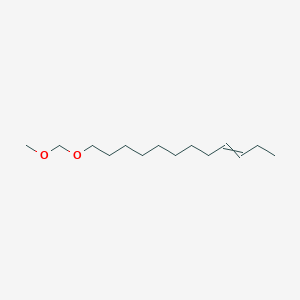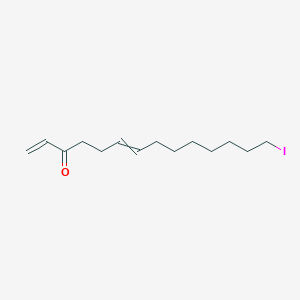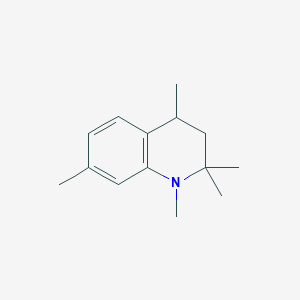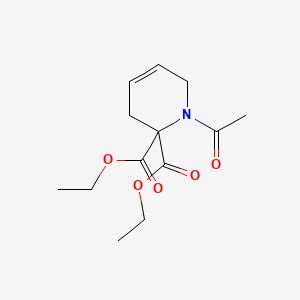
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an acetyl group and two ester groups attached to a dihydropyridine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydropyridine derivatives, including diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate, can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Solvent-free methods and the use of heterogeneous catalysts have also been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: The acetyl and ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored as a potential calcium channel blocker for treating cardiovascular diseases.
Industry: Used in the synthesis of various fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate involves its interaction with calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it reduces the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate: Another dihydropyridine derivative used as a hydrogen source in various reactions.
Diethyl 2,6-dimethyl-4-(4-(2-substituted amino-2-oxoethoxy) phenyl)-1,4-dihydropyridine-3,5-dicarboxylates: Known for their anti-inflammatory and analgesic activities.
Uniqueness
Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is unique due to its specific acetyl and ester groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a calcium channel blocker sets it apart from other dihydropyridine derivatives .
Eigenschaften
CAS-Nummer |
98234-57-2 |
|---|---|
Molekularformel |
C13H19NO5 |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
diethyl 1-acetyl-2,5-dihydropyridine-6,6-dicarboxylate |
InChI |
InChI=1S/C13H19NO5/c1-4-18-11(16)13(12(17)19-5-2)8-6-7-9-14(13)10(3)15/h6-7H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
VYVQGCPYBQOLOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CC=CCN1C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-butyl-N-[2-(2,3,4,5,6-pentachlorophenyl)sulfanylethyl]butan-1-amine](/img/structure/B14344562.png)


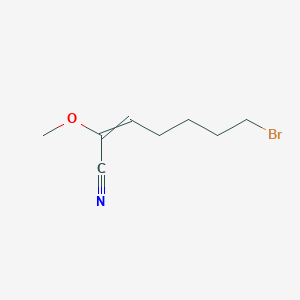
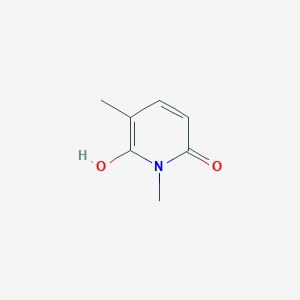

![1,2-Bis[(2,4-dinitrophenyl)sulfanyl]-4-methylbenzene](/img/structure/B14344598.png)

